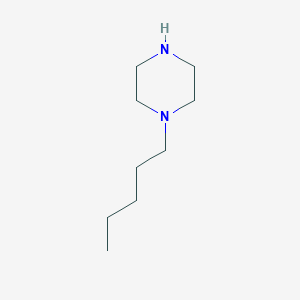
1-Pentylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives is a topic of interest in several studies. For instance, the solid-phase synthesis of 1,4,5-substituted-2-oxopiperazines is reported, which involves reductive alkylation of resin-bound amino acids, acylation, and stereoselective intramolecular cyclization to achieve diastereomerically pure 2-oxopiperazine . Another study describes the synthesis of a novel organic-inorganic hybrid material involving 2,5-dimethylpiperazine . These methods highlight the versatility of piperazine chemistry and the potential for synthesizing a wide range of derivatives, including 1-pentylpiperazine.
Molecular Structure Analysis
The molecular structures of piperazine derivatives are characterized using various spectroscopic techniques and computational methods. X-ray diffraction is commonly used to determine the crystal structures of these compounds, revealing details such as chair conformations and substituent positions . Spectroscopic analysis, including NMR and FTIR, along with DFT calculations, are employed to elucidate the structures and confirm the presence of specific functional groups .
Chemical Reactions Analysis
Piperazine derivatives undergo various chemical reactions that modify their structures and properties. For example, chlorination at specific positions can significantly increase the biological activity of bisthiodiketopiperazines . The reactivity of these compounds is influenced by their functional groups and the steric interactions within their molecular frameworks .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are closely related to their molecular structures. These properties include solubility, melting points, and the ability to form hydrogen bonds and other non-covalent interactions, which are crucial for their biological activities and applications . The piperazine ring's conformation, such as the chair form, affects the compound's overall stability and reactivity . Additionally, some piperazine derivatives exhibit significant antioxidant activities, as demonstrated by various assays .
Aplicaciones Científicas De Investigación
-
Synthesis of Piperazine Derivatives
- Field : Organic Chemistry
- Application Summary : Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
- Methods of Application : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- Results : Numerous methods have been reported for the synthesis of substituted piperazines .
-
Histamine H3 and Sigma-1 Receptor Antagonists
- Field : Neurochemistry
- Application Summary : Piperazine and Piperidine derivatives have been studied as Histamine H3 and Sigma-1 Receptor Antagonists with promising antinociceptive properties .
- Methods of Application : The research involved molecular modeling techniques and functional characterization .
- Results : Some ligands turned out to be high-affinity histamine H3 and σ1 receptor antagonists with negligible affinity at the other histamine receptor subtypes and promising antinociceptive activity in vivo .
-
Dual Targeting Compounds
- Field : Medicinal Chemistry
- Application Summary : Piperazine and Piperidine derivatives have been studied as dual targeting compounds with promising antinociceptive properties . They have been found to have high affinity at both histamine H3 and sigma-1 receptors .
- Methods of Application : The research involved molecular modeling techniques and functional characterization .
- Results : Some ligands turned out to be high-affinity histamine H3 and σ1 receptor antagonists with negligible affinity at the other histamine receptor subtypes and promising antinociceptive activity in vivo .
Direcciones Futuras
While specific future directions for 1-Pentylpiperazine are not mentioned in the search results, there is ongoing research into the synthesis of piperazine derivatives and their potential applications . This suggests that there may be future developments in the study and application of 1-Pentylpiperazine and related compounds.
Propiedades
IUPAC Name |
1-pentylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-2-3-4-7-11-8-5-10-6-9-11/h10H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWWNBHUIIRNDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371845 |
Source


|
| Record name | 1-pentylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentylpiperazine | |
CAS RN |
50866-75-6 |
Source


|
| Record name | 1-pentylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 50866-75-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)




![2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)

![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)


![6-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272161.png)


